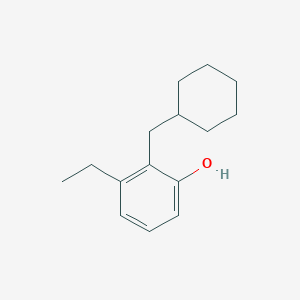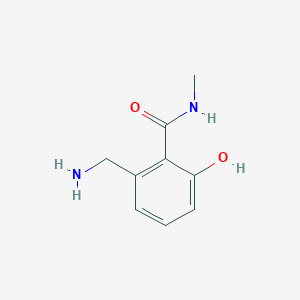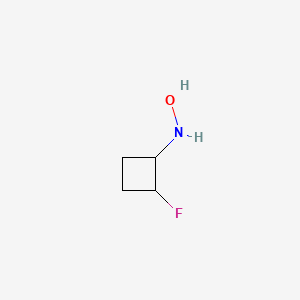
1-bromo-4-methanidylbenzene;bromozinc(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-4-methanidylbenzene;bromozinc(1+) is a chemical compound that consists of a benzene ring substituted with a bromine atom and a methanidyl group, along with a bromozinc cation. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-bromo-4-methanidylbenzene can be synthesized through several methods. One common approach involves the bromination of toluene to form 1-bromo-4-methylbenzene, followed by the introduction of a methanidyl group. The bromozinc(1+) cation can be introduced through a reaction with zinc bromide.
Industrial Production Methods
In industrial settings, the production of 1-bromo-4-methanidylbenzene typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The bromozinc(1+) cation is often generated in situ during the reaction process.
Analyse Chemischer Reaktionen
Types of Reactions
1-bromo-4-methanidylbenzene;bromozinc(1+) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The methanidyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The bromozinc(1+) cation can participate in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or nickel are often used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or carboxylic acids.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
1-bromo-4-methanidylbenzene;bromozinc(1+) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-bromo-4-methanidylbenzene;bromozinc(1+) involves its reactivity with various chemical species. The bromine atom and the methanidyl group can participate in different types of chemical reactions, while the bromozinc(1+) cation can act as a Lewis acid, facilitating various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-bromo-4-methylbenzene: Similar structure but lacks the methanidyl group and bromozinc(1+) cation.
1-bromo-4-methoxybenzene: Contains a methoxy group instead of a methanidyl group.
1-iodo-4-methanidylbenzene: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
1-bromo-4-methanidylbenzene;bromozinc(1+) is unique due to the presence of both the methanidyl group and the bromozinc(1+) cation, which confer distinct reactivity and properties compared to similar compounds.
Eigenschaften
Molekularformel |
C7H6Br2Zn |
|---|---|
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
1-bromo-4-methanidylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
HJQDBIKHGQSYJU-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1=CC=C(C=C1)Br.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14848643.png)




![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)







